

Application Notes and Protocols for Apoptosis Induction Studies with Vernodalol

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Compound of Interest

Compound Name: **Vernodalol**

Cat. No.: **B1199425**

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These application notes provide a comprehensive guide to studying the apoptotic effects of **Vernodalol**, a sesquiterpene lactone, on cancer cells. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.

I. Quantitative Data Summary

Vernodalol has demonstrated cytotoxic and pro-apoptotic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: IC50 Values of **Vernodalol** in Various Cancer Cell Lines

Cell Line	Cancer Type	Incubation Time	IC50 (μM)	Reference
HL-60	Acute Promyelocytic Leukemia	24 h	68.34	[1]
	48 h	45.21	[1]	
	72 h	21.53	[1]	
NB4	Acute Promyelocytic Leukemia	24 h	89.12	[1]
	48 h	68.32	[1]	
	72 h	45.83	[1]	
KG-1a	Acute Promyelocytic Leukemia	24 h	95.83	[1]
	48 h	78.92	[1]	
	72 h	56.83	[1]	
HT-29	Colon Carcinoma	Not Specified	5.7	[2][3]
MCF-7	Breast Cancer	Not Specified	~70-75 μg/mL*	[4]

Note: The value for MCF-7 cells is an estimated LC50 based on reported percentage inhibition[4]. Conversion to μM depends on the molecular weight of **Vernodalol**.

Table 2: Effect of **Vernodalol** on Apoptosis in HL-60 Cells (24-hour treatment)

Vernodalol Concentration (µM)	Early Apoptosis (%)	Late Apoptosis (%)	Total Apoptotic Cells (%)
0	2.1	1.5	3.6
50	10.2	5.3	15.5
75	18.5	10.2	28.7
100	25.3	15.8	41.1

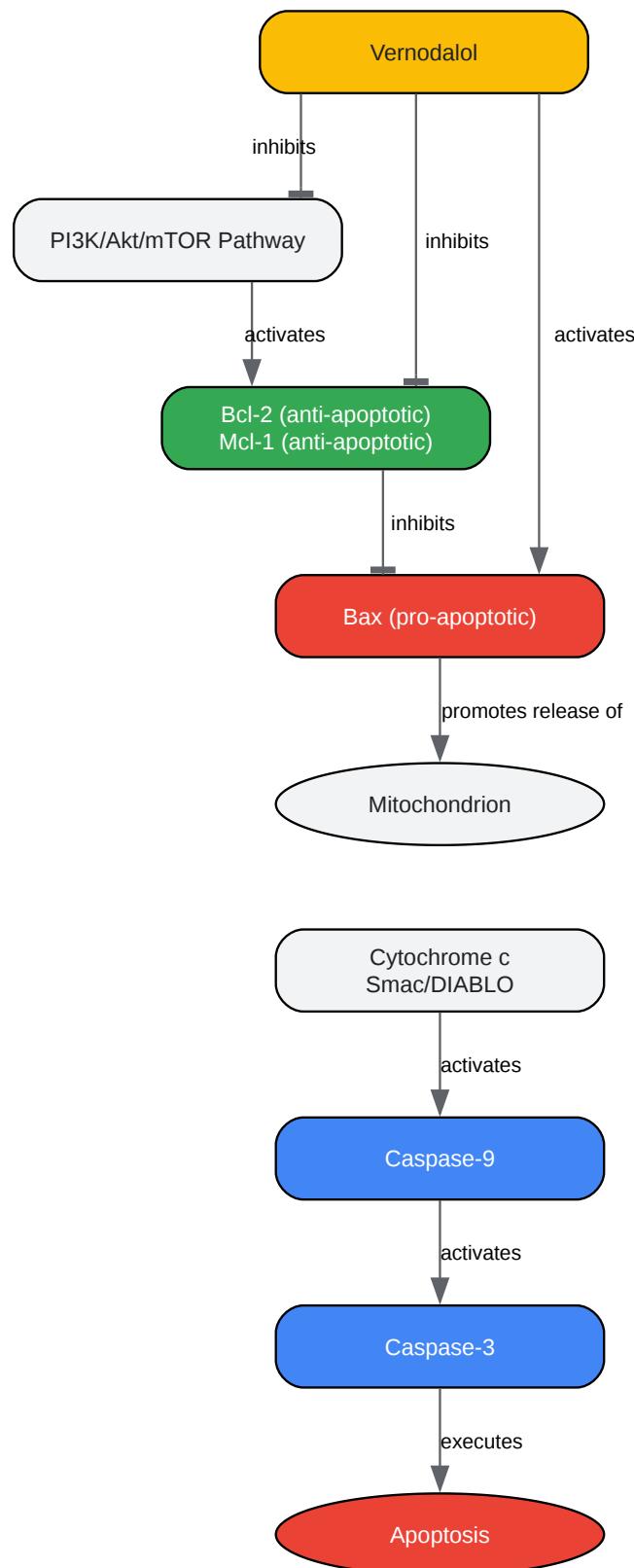
Data derived from graphical representations in the cited literature.

II. Signaling Pathways of Vernodalol-Induced Apoptosis

Vernodalol induces apoptosis through two primary signaling cascades: the intrinsic (mitochondrial) pathway and by sensitizing cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated extrinsic apoptosis.

A. Intrinsic (Mitochondrial) Apoptosis Pathway

Vernodalol can trigger the intrinsic apoptosis pathway, which is centered around the mitochondria. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases. **Vernodalol** has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell survival and proliferation. Inhibition of this pathway can lead to the upregulation of pro-apoptotic proteins.

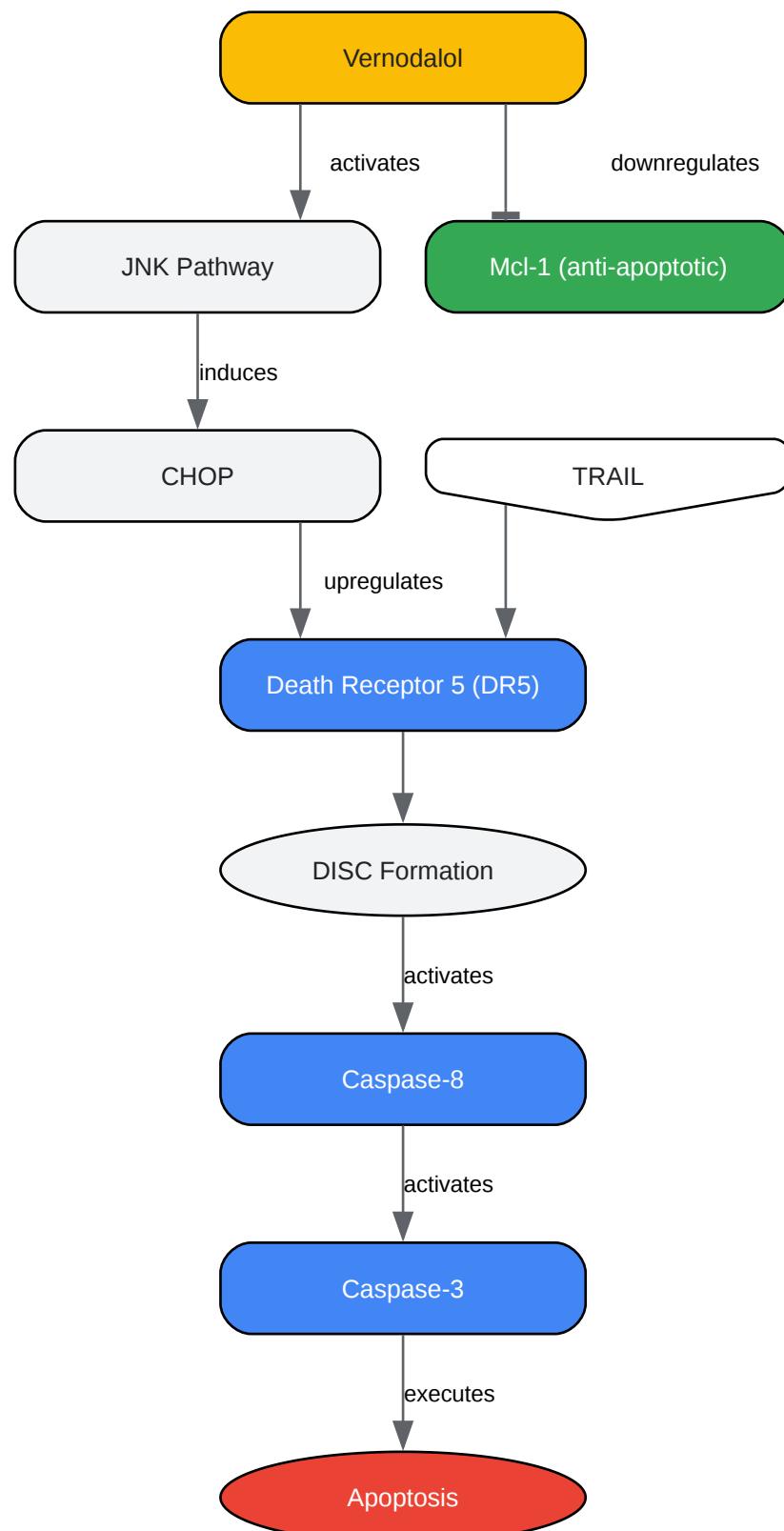


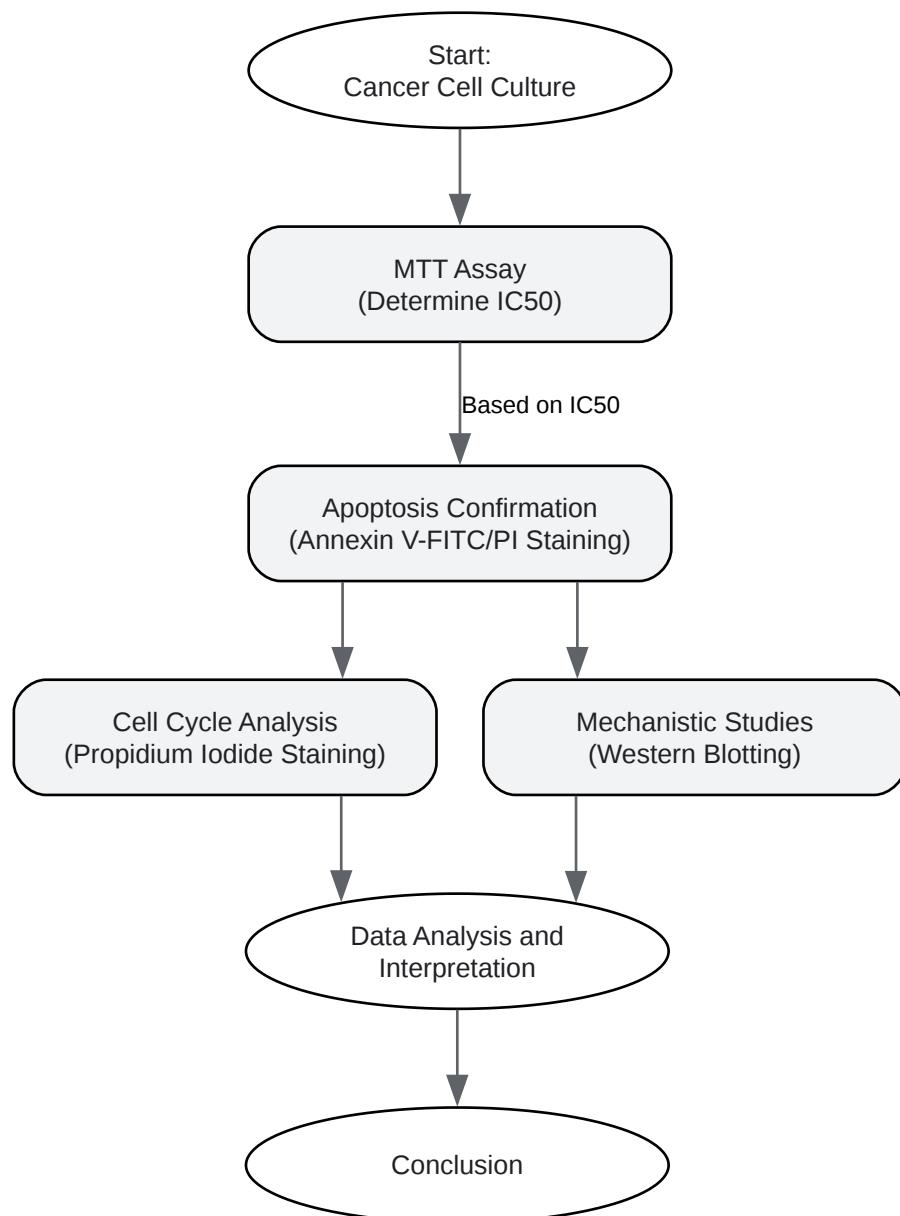
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Caption: Intrinsic apoptosis pathway induced by **Vernodalol**.

B. Sensitization to TRAIL-Induced (Extrinsic) Apoptosis

Vernodalol can also enhance the sensitivity of cancer cells to TRAIL, a cytokine that induces apoptosis through the extrinsic pathway. This sensitization is mediated by the upregulation of Death Receptor 5 (DR5) and the downregulation of the anti-apoptotic protein Mcl-1. The upregulation of DR5 is dependent on the activation of the JNK signaling pathway and the induction of the transcription factor CHOP.





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